克拉霉素 A

描述

Synthesis Analysis

The synthesis of clazamycins, including Clazamycin A, often involves complex biochemical pathways. In the context of Clazamycin A, studies have shown its existence in aqueous solutions as a mixture of two epimers, clazamycins A and B, with the ratio being pH-dependent. This interconversion between clazamycins A and B implicates an azacyclooctenone species as an intermediate, highlighting the intricate chemistry involved in its synthesis (Buechter & Thurston, 1987).

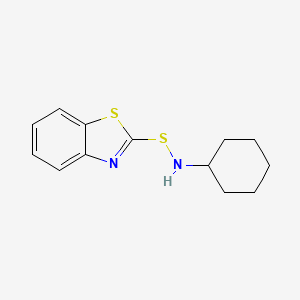

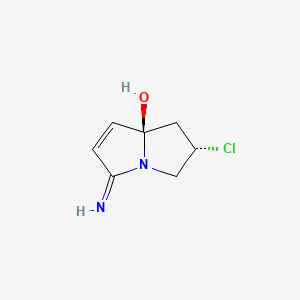

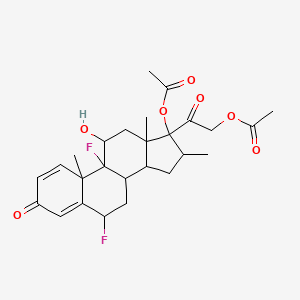

Molecular Structure Analysis

The molecular structure of Clazamycin A is characterized by its pyrrolizidine skeleton, which is crucial for its biological activity. The structural analysis reveals that Clazamycin exists as two diastereomers, Clazamycin A and Clazamycin B, demonstrating the significance of stereochemistry in its biological function. The presence of an azacyclooctenone intermediate in the interconversion process between these two forms further underscores the complexity of its molecular structure (Buechter & Thurston, 1987).

Chemical Reactions and Properties

Clazamycin A engages in various chemical reactions, including Michael-type addition reactions with nucleophiles. This reactivity is pivotal in modifying Clazamycin A for different applications, such as reducing its skin toxicity through co-administration with thiol-containing nucleophiles like 2mercaptoethane sulphonate (mesna) (Wilson et al., 1990).

Physical Properties Analysis

While specific details on the physical properties of Clazamycin A are not directly available from the cited literature, understanding its solubility, stability, and interconversion behavior under different pH conditions provides insight into its physical characteristics. These properties are essential for formulating Clazamycin A for research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Clazamycin A, such as its reactivity with nucleophiles and the role of its stereochemistry in biological activity, are critical for its function. The ability to undergo Michael-type addition and the existence of an intermediate in its synthesis pathway are notable chemical features that influence its biological and pharmacological properties (Wilson et al., 1990).

科学研究应用

抗菌剂

克拉霉素 A 是一种抗生素和微生物代谢产物,最初从链霉菌属中分离得到 。它对多种细菌具有活性,包括金黄色葡萄球菌、炭疽芽孢杆菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌。 。这使其成为微生物学和传染病研究领域中宝贵的工具。

了解吡咯里西啶生物碱生物合成

This compound 是一个有价值的工具,用于理解吡咯里西啶生物碱的复杂生物合成途径,吡咯里西啶生物碱是一类具有多种生物学效应的天然化合物。 通过分析this compound 与其他相关生物碱在特定结构特征上的存在与否,科学家可以深入了解生物合成途径中不同步骤所涉及的特定酶和基因。

抗铜绿假单胞菌的作用机制

人们一直在研究this compound 作为抗菌剂对抗铜绿假单胞菌的作用机制 。这项研究可能导致针对这种细菌引起的感染的更有效疗法的开发。

未来方向

The future of antibiotics like Clazamycin A could involve discovering new combinations . With limited drug development in the antibacterial space, combination therapy has emerged as a promising strategy to combat multidrug‐resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities .

作用机制

Target of Action

Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of Clazamycin A are therefore the bacterial cells that cause these infections .

Mode of Action

It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Biochemical Pathways

By interfering with these crucial processes, Clazamycin A disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of Clazamycin A’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like Clazamycin A . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .

属性

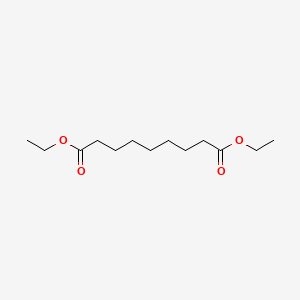

IUPAC Name |

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: Clazamycin A exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that Clazamycin A might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does Clazamycin A affect DNA repair mechanisms in bacteria?

A2: Interestingly, while Clazamycin A inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by Clazamycin A []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, Clazamycin A and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into Clazamycin A?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of Clazamycin A has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1215415.png)